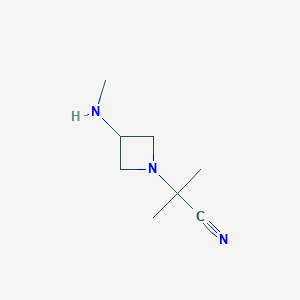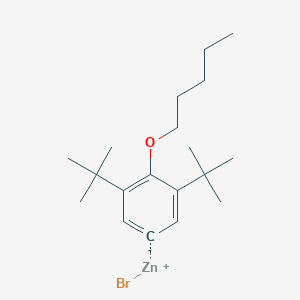
(3,5-Di-t-butyl-4-(n-pentyloxy)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are widely used in organic synthesis due to their reactivity and ability to form carbon-carbon bonds. This specific compound is notable for its bulky tert-butyl groups and the presence of a pentyloxy substituent, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often facilitated by the use of a catalyst or an activator such as iodine or a transition metal complex. The general reaction scheme can be represented as follows:
[ \text{ArBr} + \text{Zn} \rightarrow \text{ArZnBr} ]
where ArBr is 3,5-di-tert-butyl-4-(n-pentyloxy)bromobenzene.
Industrial Production Methods
On an industrial scale, the production of organozinc compounds like (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)zinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and handling the reagents safely.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)zinc bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its aryl group to other metals like palladium or nickel, which is useful in cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common electrophiles include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Transmetalation: Palladium or nickel catalysts are often used in cross-coupling reactions, with conditions that may include bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the electrophile or metal involved. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Applications De Recherche Scientifique
(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)zinc bromide has several applications in scientific research:
Organic Synthesis: It is used in the formation of carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules.
Material Science: It can be used in the preparation of functionalized materials with specific properties.
Pharmaceuticals: It may be involved in the synthesis of drug intermediates or active pharmaceutical ingredients.
Catalysis: It can serve as a reagent in catalytic processes, particularly in cross-coupling reactions.
Mécanisme D'action
The mechanism by which (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)zinc bromide exerts its effects typically involves the formation of a reactive organozinc intermediate. This intermediate can participate in various reactions, such as nucleophilic substitution or transmetalation. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or metal catalyst used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc Bromide: Lacks the bulky tert-butyl and pentyloxy groups, making it less sterically hindered.
(3,5-di-tert-butylphenyl)zinc Bromide: Similar in structure but lacks the pentyloxy group, which can affect its reactivity.
(4-(n-Pentyloxy)phenyl)zinc Bromide: Similar but lacks the tert-butyl groups, which can influence its steric properties.
Uniqueness
(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)zinc bromide is unique due to the combination of bulky tert-butyl groups and the pentyloxy substituent. This combination can influence its reactivity, stability, and the types of reactions it can undergo, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C19H31BrOZn |
|---|---|
Poids moléculaire |
420.7 g/mol |
Nom IUPAC |
bromozinc(1+);1,3-ditert-butyl-2-pentoxybenzene-5-ide |
InChI |
InChI=1S/C19H31O.BrH.Zn/c1-8-9-10-14-20-17-15(18(2,3)4)12-11-13-16(17)19(5,6)7;;/h12-13H,8-10,14H2,1-7H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IJGHPPZXKVJUDR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


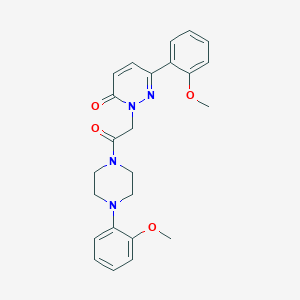

![4-[(Carboxymethyl)amino]butanoic acid HCl](/img/structure/B14881388.png)
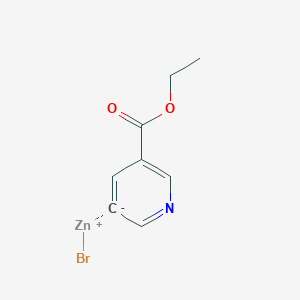
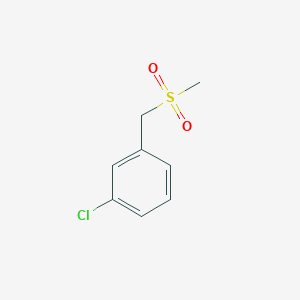
![N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14881419.png)
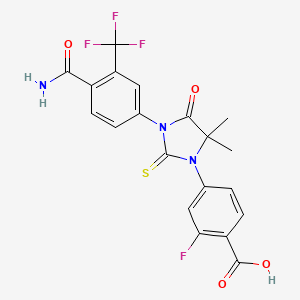
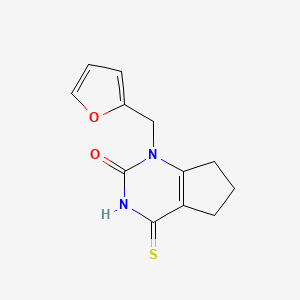

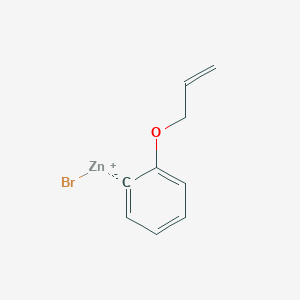
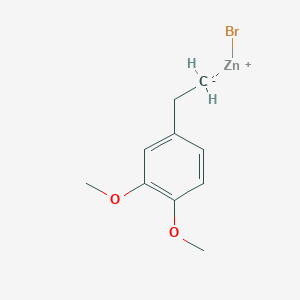
![6-isopropyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14881441.png)
![N-((2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)benzenesulfonamide](/img/structure/B14881443.png)
